molecular formula C15H16N2O4S2 B11058435 N,N'-9H-fluorene-2,7-diyldimethanesulfonamide

N,N'-9H-fluorene-2,7-diyldimethanesulfonamide

Cat. No.: B11058435
M. Wt: 352.4 g/mol
InChI Key: FZGLQESTMFSVOO-UHFFFAOYSA-N
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Description

N,N’-9H-fluorene-2,7-diyldimethanesulfonamide is an organic compound characterized by a fluorene core substituted with methanesulfonamide groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-9H-fluorene-2,7-diyldimethanesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, a polycyclic aromatic hydrocarbon.

    Bromination: Fluorene is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Substitution Reaction: The dibromofluorene undergoes a substitution reaction with methanesulfonamide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield N,N’-9H-fluorene-2,7-diyldimethanesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and high-efficiency purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-9H-fluorene-2,7-diyldimethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the sulfonamide groups.

    Substitution: New compounds with different functional groups replacing the sulfonamide groups.

Scientific Research Applications

N,N’-9H-fluorene-2,7-diyldimethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N’-9H-fluorene-2,7-diyldimethanesulfonamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: In electronic applications, it can act as a charge transport material, facilitating the movement of electrons or holes in a device.

Comparison with Similar Compounds

Similar Compounds

    N,N’-9H-fluorene-2,7-diyldiamine: Similar structure but with amine groups instead of sulfonamide groups.

    N,N’-9H-fluorene-2,7-diyldimethylamine: Contains dimethylamine groups instead of methanesulfonamide groups.

Uniqueness

N,N’-9H-fluorene-2,7-diyldimethanesulfonamide is unique due to the presence of sulfonamide groups, which can impart different chemical and physical properties compared to its analogs. These properties can include increased solubility in certain solvents, different reactivity patterns, and potential biological activity.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C15H16N2O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[7-(methanesulfonamido)-9H-fluoren-2-yl]methanesulfonamide

InChI

InChI=1S/C15H16N2O4S2/c1-22(18,19)16-12-3-5-14-10(8-12)7-11-9-13(4-6-15(11)14)17-23(2,20)21/h3-6,8-9,16-17H,7H2,1-2H3

InChI Key

FZGLQESTMFSVOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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